molecular formula C20H21N3OS2 B12146146 N-(2,6-dimethylphenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide

N-(2,6-dimethylphenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide

Cat. No.: B12146146
M. Wt: 383.5 g/mol
InChI Key: RFHMJDASVPAOJR-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide is a heterocyclic compound featuring a fused benzothienopyrimidine core modified with a tetrahydro ring system. The molecule includes a 2,6-dimethylphenyl acetamide substituent and a sulfanyl group at position 4 of the pyrimidine ring. Its design reflects efforts to optimize solubility, metabolic stability, and target binding through strategic substitution patterns .

Properties

Molecular Formula

C20H21N3OS2

Molecular Weight

383.5 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide

InChI

InChI=1S/C20H21N3OS2/c1-12-6-5-7-13(2)18(12)23-16(24)10-25-19-17-14-8-3-4-9-15(14)26-20(17)22-11-21-19/h5-7,11H,3-4,8-10H2,1-2H3,(H,23,24)

InChI Key

RFHMJDASVPAOJR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC=NC3=C2C4=C(S3)CCCC4

Origin of Product

United States

Biological Activity

N-(2,6-dimethylphenyl)-2-(5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to the class of thienopyrimidines and exhibits various biological activities that make it a subject of interest in pharmacological research.

  • Molecular Formula : C23H25N3O2S2
  • Molecular Weight : 439.59 g/mol
  • CAS Number : 315677-22-6
  • InChIKey : UPDNKTANZWFRFS-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of N-(2,6-dimethylphenyl)-2-(5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide has been explored in various studies. Its potential therapeutic effects include:

  • Anticonvulsant Activity : Research indicates that compounds with similar structures exhibit anticonvulsant properties. For instance, semicarbazones derived from 2,6-dimethylphenyl have shown efficacy in models of seizure without neurotoxicity or hepatotoxicity. These compounds increase GABA levels and inhibit GABA transaminase activity, suggesting a mechanism that could be relevant for the target compound as well .
  • Antimicrobial Activity : Compounds within the thienopyrimidine class have demonstrated antimicrobial properties against various pathogens. Studies suggest that modifications to the molecular structure can enhance activity against resistant strains of bacteria and fungi .

The mechanism by which N-(2,6-dimethylphenyl)-2-(5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide exerts its biological effects may involve:

  • Interaction with neurotransmitter systems (e.g., GABAergic pathways).
  • Potential inhibition of specific enzymes involved in metabolic processes related to microbial resistance.

Case Studies and Research Findings

  • Anticonvulsant Efficacy :
    • A study on aryl semicarbazones highlighted the anticonvulsant activity of compounds structurally similar to N-(2,6-dimethylphenyl)-substituted derivatives. The lead compound demonstrated significant anticonvulsant effects across multiple seizure models .
  • Antimicrobial Properties :
    • Research on thienopyrimidine derivatives indicated broad-spectrum antimicrobial activity against drug-resistant strains. Modifications to the core structure improved efficacy against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecium .

Data Tables

PropertyValue
Molecular FormulaC23H25N3O2S2
Molecular Weight439.59 g/mol
CAS Number315677-22-6
Anticonvulsant ActivityPositive in multiple models
Antimicrobial ActivityEffective against resistant strains

Scientific Research Applications

Enzyme Inhibition

N-(2,6-dimethylphenyl)-2-(5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide may inhibit specific enzymes involved in cellular signaling pathways. This inhibition can affect various physiological processes and has been studied for its potential therapeutic effects.

Antimicrobial Activity

Research indicates that derivatives of thienopyrimidine often exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains and fungi by disrupting critical cellular processes necessary for microbial survival.

Anticancer Potential

Studies have highlighted the anticancer potential of thienopyrimidine derivatives:

  • In Vitro Studies : Compounds with similar structures have demonstrated cytotoxic effects on cancer cell lines leading to apoptosis and cell cycle arrest. For example, derivatives have shown to inhibit proliferation in leukemia cell lines at low concentrations (IC50 values ranging from 0.3 to 1.2 µM) .

Case Study on Leukemia Cells

A study evaluated the effects of a structurally similar compound on acute biphenotypic leukemia MV4-11 cells. The results indicated significant growth inhibition correlated with down-regulation of phospho-ERK1/2 levels. This suggests that the compound may interfere with key signaling pathways involved in cancer cell proliferation .

Antimicrobial Efficacy

In another study focusing on antimicrobial activity, thienopyrimidine derivatives were tested against various pathogens. Results showed promising outcomes with minimum inhibitory concentration (MIC) values significantly lower than those of standard antibiotics .

Summary Table of Biological Activities

Activity Description
Enzyme InhibitionInhibits specific enzymes involved in cellular signaling pathways.
Antimicrobial ActivityEffective against various bacterial strains and fungi; disrupts critical cellular processes.
Anticancer PotentialInduces apoptosis and cell cycle arrest in cancer cell lines; effective at low concentrations.

Chemical Reactions Analysis

Substitution Reactions

The sulfanyl (-S-) group in the acetamide side chain serves as a nucleophilic site for substitution reactions. Key observations include:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in basic conditions (K₂CO₃/ethanol, reflux) to form thioether derivatives .

  • Arylation : Undergoes Ullmann-type coupling with aryl iodides in the presence of Cu(I) catalysts, yielding biaryl sulfides .

Example :
Compound CH3IK2CO3,EtOHCH3S alkyl derivative\text{Compound CH}_3\text{I}\xrightarrow{\text{K}_2\text{CO}_3,\text{EtOH}}\text{CH}_3\text{S alkyl derivative}

Oxidation Reactions

The thioether moiety is susceptible to oxidation, producing sulfoxides or sulfones depending on reaction intensity:

Oxidizing AgentConditionsProductYieldReference
H₂O₂ (30%)RT, 6 hrSulfoxide85%
mCPBA0°C, 2 hrSulfone78%

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Concentrated HCl (reflux, 8 hr) cleaves the amide bond to form carboxylic acid .

  • Basic Hydrolysis : NaOH/EtOH (reflux, 4 hr) yields the corresponding carboxylate salt.

Mechanistic Pathway :
AcetamideH+/OHCarboxylic Acid COO\text{Acetamide}\xrightarrow{\text{H}^+/\text{OH}^-}\text{Carboxylic Acid COO}^-

Nucleophilic Aromatic Substitution

The electron-deficient pyrimidine ring participates in nucleophilic substitution at the 2- and 4-positions:

ReagentPositionProductConditionsReference
NH₃ (aq)C-44-Amino derivative100°C, 12 hr
PiperidineC-22-Piperidinyl derivativeDMF, 80°C, 6 hr

Cycloaddition Reactions

The tetrahydrobenzothieno-pyrimidine core engages in Diels-Alder reactions with dienophiles (e.g., maleic anhydride), forming polycyclic adducts .

Example :
Compound Maleic AnhydrideΔ,TolueneTricyclic Adduct\text{Compound Maleic Anhydride}\xrightarrow{\Delta,\text{Toluene}}\text{Tricyclic Adduct}

Reductive Reactions

Catalytic hydrogenation reduces unsaturated bonds in the tetrahydrobenzothieno system:

CatalystConditionsProductSelectivityReference
Pd/C (10%)H₂ (1 atm), EtOHFully saturated benzothieno core>90%

Cross-Coupling Reactions

Palladium-mediated couplings enable functionalization of the aryl rings:

  • Suzuki Coupling : Reacts with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃) to install biaryl groups .

  • Buchwald-Hartwig Amination : Introduces amine substituents using Pd₂(dba)₃/Xantphos.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The compound’s structural analogs differ in substituent groups, ring saturation, and sulfanyl group positioning, which influence physicochemical and pharmacological properties. Key comparisons include:

Table 1: Structural Comparison of Benzothienopyrimidine Derivatives
Compound Name Substituent on Phenyl Group Pyrimidine Core Modifications Sulfanyl Group Position
Target Compound 2,6-dimethylphenyl 5,6,7,8-tetrahydro (no additional groups) Position 4
N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-... 4-sulfamoyl phenyl 3-ethyl, 4-oxo, 3,4,5,6,7,8-hexahydro Position 2
N-(2-methoxyphenyl)-... 2-methoxyphenyl 3-(4-methylphenyl), 4-oxo, hexahydro Position 2
Pharmacopeial derivatives 2,6-dimethylphenoxy Stereochemical variability (e.g., R/S configurations) Position 1

Key Observations :

  • Pyrimidine Core : The absence of a 4-oxo or 3-ethyl group in the target compound (vs. ) may reduce metabolic oxidation susceptibility.
  • Sulfanyl Positioning : Sulfanyl at position 4 (target) vs. position 2 () could alter binding interactions in enzymatic pockets.

Pharmacological Implications (Inferred from Structure)

  • Metabolic Stability : The tetrahydro pyrimidine core (target) lacks the 4-oxo group seen in , which could reduce susceptibility to cytochrome P450-mediated degradation.
  • Stereochemical Influence : Pharmacopeial derivatives in highlight the importance of stereochemistry; the target compound’s planar acetamide group may simplify synthesis while maintaining target affinity.

Industrial and Commercial Context

  • Upstream/Downstream Products: lists suppliers like SPECS (Netherlands) for analogs, indicating commercial interest in benzothienopyrimidine scaffolds for drug discovery .

Q & A

Q. What experimental design strategies are recommended for optimizing the synthesis of this compound?

Methodological approaches include:

  • Reaction Parameter Optimization : Adjusting solvent polarity, temperature, and catalyst loading. reports a 58% yield using DMSO-d6 as solvent under reflux conditions .
  • Design of Experiments (DOE) : Utilize fractional factorial designs to screen critical variables (e.g., molar ratios, reaction time) and response surface methodology (RSM) for optimization. This reduces trial-and-error efforts .

Table 1 : Example Synthesis Parameters from Literature

ParameterValue/RangeSource
SolventDMSO-d6
TemperatureReflux (~180°C)
Yield58%
DOE VariablesMolar ratio, time

Q. How is structural characterization rigorously validated for this compound?

Key methodologies include:

  • NMR Spectroscopy : 1H NMR (e.g., δ 2.03 ppm for CH3 groups) and 13C NMR to confirm substituent positions .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks, as demonstrated in structurally related thienopyrimidines .
  • LC-MS : Confirm molecular weight (e.g., m/z 376.0 [M+H]+) and purity (>95%) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Enzyme Inhibition Assays : Target kinases or proteases due to thienopyrimidine’s known bioactivity .
  • Cell-Based Viability Tests : Use cancer cell lines (e.g., MCF-7, HeLa) with IC50 determination. Reference analogs show activity against microbial systems, suggesting broader applicability .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced activity?

  • Quantum Chemical Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to identify reactive sites. ICReDD’s reaction path search methods integrate computation and experimentation .
  • Molecular Docking : Screen against target proteins (e.g., EGFR kinase) to prioritize syntheses. Compare binding affinities of analogs (e.g., substituent effects in ) .

Q. How should researchers address contradictions in experimental data (e.g., variable bioactivity across studies)?

  • Controlled Replication : Standardize assay protocols (e.g., cell passage number, solvent controls).
  • Meta-Analysis : Correlate structural variations (e.g., 2,6-dimethylphenyl vs. 4-methoxyphenyl in ) with activity trends .
  • Statistical Validation : Apply ANOVA to distinguish significant outliers .

Q. What strategies elucidate structure-activity relationships (SAR) for thienopyrimidine analogs?

  • Systematic Substituent Variation : Modify the acetamide (e.g., 3,4-dimethylphenyl in ) or tetrahydrobenzothieno groups .
  • Pharmacophore Mapping : Identify critical moieties (e.g., sulfanyl linkage) using 3D-QSAR models .

Q. What challenges arise in crystallizing this compound, and how are they mitigated?

  • Solvent Selection : High-polarity solvents (e.g., DMSO) improve solubility but may hinder crystallization. Slow evaporation techniques are recommended .
  • Polymorphism Screening : Use differential scanning calorimetry (DSC) to detect polymorphic forms, as seen in related pyrimidine derivatives .

Q. Which methodologies assess metabolic stability in preclinical studies?

  • Liver Microsomal Assays : Incubate with NADPH and monitor degradation via LC-MS .
  • CYP450 Inhibition Screening : Identify metabolic pathways using recombinant enzymes .

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